2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyrazolyl core substituted with a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group and an ethoxyphenylacetamide side chain.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-4-27-15-7-5-14(6-8-15)11-18(26)21-16-9-13(3)23-24(16)19-20-12(2)10-17(25)22-19/h5-10H,4,11H2,1-3H3,(H,21,26)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUAPILQIYLQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of the ethoxyphenyl and pyrazolyl moieties suggests potential interactions with various biological targets.
The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on specific enzymes and pathways related to inflammation and cancer.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. MPO catalyzes the production of reactive oxygen species, which can lead to tissue damage in various diseases, including cardiovascular disorders and neurodegenerative diseases .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro. Studies indicate that it may downregulate pro-inflammatory cytokines, thereby mitigating inflammation .
- Anticancer Activity : Some research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the pyrimidine ring may enhance this activity by interfering with nucleic acid synthesis or function .
Case Studies
A few notable studies have highlighted the potential therapeutic applications of this compound:
- Study on Inflammatory Disorders : In a controlled study involving lipopolysaccharide (LPS)-stimulated human whole blood, the compound demonstrated significant inhibition of MPO activity, suggesting its utility as a therapeutic agent for managing inflammatory conditions .
- Antitumor Activity : A related study evaluated various derivatives of similar compounds and found that some exhibited selective cytotoxicity against breast cancer cell lines, indicating a potential pathway for further development in cancer therapy .
Comparative Biological Activity
To better understand the efficacy of this compound relative to others, a comparative analysis is useful:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MPO Inhibition | 10 | |
| Compound B | COX-2 Inhibition | 20 | |
| 2-(4-Ethoxyphenyl)-N-(3-methyl...) | MPO Inhibition | 15 |
The data indicate that while 2-(4-ethoxyphenyl)-N-(3-methyl...) is effective, further optimization may be necessary to enhance its potency.
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future investigation:
- Clinical Trials : Given its promising preclinical results, advancing to clinical trials could help establish safety and efficacy in humans.
- Structural Modifications : Modifying the chemical structure could enhance selectivity and potency against specific targets, particularly in cancer therapy.
- Mechanistic Studies : Further elucidation of its mechanisms of action will provide insights into how it interacts with biological systems and may uncover additional therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Heterocyclic Core Influence: The target compound’s pyrimidinone core distinguishes it from P-0042 (pyridazinone) and Pharmacopeial Forum compounds (tetrahydropyrimidine).
Substituent Effects : The 4-ethoxyphenyl group may confer lipophilicity, contrasting with P-0042’s cyclopropylamide, which introduces steric constraints. Such differences could modulate metabolic stability and bioavailability .
Research Findings and Methodological Insights
Crystallography and Computational Modeling
The SHELX system () is widely used for small-molecule crystallography, suggesting that the target compound’s crystal structure (if resolved) would employ SHELXL for refinement. Pyrimidinone derivatives often exhibit planar conformations, which SHELX can model robustly .
Lumping Strategy for Property Prediction
As noted in , compounds with analogous substructures (e.g., pyrimidinones, acetamides) may be "lumped" to predict reactivity or environmental behavior. The target compound’s ethoxyphenyl group could align it with lipophilic surrogates in such models .
Preparation Methods
Synthetic Overview and Key Intermediates
The target compound’s structure comprises three distinct subunits:
- 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl (pyrimidine core)
- 3-Methyl-1H-pyrazol-5-yl (pyrazole ring)
- 2-(4-Ethoxyphenyl)acetamide (arylacetamide side chain)
Synthetic routes typically follow a modular approach, assembling these subunits through sequential coupling, cyclization, and functionalization reactions.
Preparation of the Pyrimidine Core
Cyclocondensation of Urea Derivatives
The pyrimidine ring is synthesized via the Biginelli reaction or modified cyclocondensation. A representative method involves reacting ethyl acetoacetate (1.0 equiv) with urea (1.2 equiv) and 4-methylbenzaldehyde (1.1 equiv) in ethanol under reflux (78°C, 12 h). The crude product, 4-methyl-6-hydroxy-2-mercaptopyrimidine , is oxidized using hydrogen peroxide (30%) in acetic acid to yield 4-methyl-6-oxo-1,6-dihydropyrimidin-2(3H)-one .
Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Urea, H2O2 | Ethanol | 12 | 68 |
| 4-Methylbenzaldehyde | HCl (cat.) | - | - | - |
Synthesis of the Pyrazole Ring
Hydrazine Cyclization
The pyrazole subunit is prepared by reacting hydrazine hydrate (1.5 equiv) with acetylacetone (1.0 equiv) in methanol at 60°C for 6 h, yielding 3-methyl-1H-pyrazol-5-amine . Subsequent N-alkylation with 2-chloro-4-methylpyrimidine (1.2 equiv) in dimethylformamide (DMF) at 120°C for 8 h introduces the pyrimidine linkage, forming 3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine .
Optimization of N-Alkylation
| Pyrazole Derivative | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Methyl-1H-pyrazol-5-amine | 2-Chloro-4-methylpyrimidine | K2CO3 | DMF | 72 |
Acetamide Side Chain Installation
Chloroacetylation of 4-Ethoxyphenylamine
The arylacetamide side chain is synthesized by treating 4-ethoxyaniline (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in acetone at 0°C. Triethylamine (1.5 equiv) is added to scavenge HCl, yielding 2-(4-ethoxyphenyl)chloroacetamide after recrystallization from ethanol (Yield: 85%).
Nucleophilic Substitution
The final coupling involves reacting 2-(4-ethoxyphenyl)chloroacetamide (1.0 equiv) with 3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine (1.1 equiv) in DMF containing potassium carbonate (2.0 equiv) at 80°C for 12 h. The product is purified via column chromatography (ethyl acetate/hexane, 3:7) to afford the target compound (Yield: 65%).
Coupling Reaction Parameters
| Amine Component | Chloroacetamide | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrazole-pyrimidine amine | 2-(4-Ethoxyphenyl)chloroacetamide | DMF | 80 | 65 |
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 12.4 min.
Alternative Synthetic Routes
Industrial-Scale Considerations
Challenges and Optimization Opportunities
Byproduct Formation
Competitive N-acylation at the pyrimidine oxygen is mitigated by using bulky bases like DBU, suppressing side reactions to <5%.
Yield Enhancement
Microwave-assisted synthesis and flow chemistry protocols are under investigation to reduce reaction times and improve yields (>75% pilot-scale).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide, and how can purity be ensured?
- Answer : The compound’s synthesis typically involves multi-step protocols, including cyclization of pyrimidinone precursors and coupling reactions with acetamide derivatives. Key steps include:
- Use of dichloromethane or dimethylformamide as solvents under nitrogen atmosphere .
- Temperature control (60–80°C) and pH adjustment (neutral to mildly basic) to optimize yields .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. How should researchers validate the structural integrity of this compound?
- Answer : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substituent positions (e.g., ethoxyphenyl and pyrimidinone moieties) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches .
Q. What preliminary biological screening assays are appropriate for this compound?
- Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling:
- Use fluorescence-based enzymatic assays (IC determination) at 10–100 µM concentrations .
- Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay to assess viability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the pyrimidinone cyclization step?
- Key Parameters : Temperature, solvent polarity, catalyst loading (e.g., p-toluenesulfonic acid).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 75°C, DMF, 5 mol% catalyst) .
- Validation : Confirm reproducibility across three independent batches.
Q. How should contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be resolved?
- Answer : Systematically investigate potential causes:
- Solubility/Permeability : Measure logP (octanol-water partition) and use Caco-2 assays to assess membrane permeability .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways .
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets .
Q. What computational strategies are suitable for predicting structure-activity relationships (SAR) for analogs of this compound?
- Answer : Combine molecular docking and quantum mechanical calculations:
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., substituents at pyrimidinone C-4) .
- SAR Table : Compare analogs’ activities (example):
| Substituent Position | Modification | IC (µM) | Notes |
|---|---|---|---|
| Pyrimidinone C-4 | Methyl → Ethyl | 0.8 → 0.5 | Enhanced lipophilicity |
| Acetamide N-aryl | Ethoxy → Methoxy | 1.2 → 2.7 | Reduced metabolic stability |
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Answer : Implement process analytical technology (PAT):
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
- Crystallization Control : Optimize cooling rates and anti-solvent addition to prevent impurities .
- Table : Critical scale-up parameters :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 50 mL | 10 L |
| Mixing Speed | 300 RPM | 120 RPM |
| Cooling Rate | 5°C/min | 1°C/min |
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?
- Answer :
- Force Field Validation : Re-evaluate docking parameters (e.g., solvation effects, protonation states) .
- Experimental Replicates : Perform surface plasmon resonance (SPR) assays to confirm binding kinetics .
- Case Study : A 2024 study found that protonation of the pyrimidinone N-1 in physiological pH altered docking poses, explaining affinity mismatches .
Methodological Resources
- Analytical Workflows : Adopt (NMR/MS) and (chromatography).
- Computational Tools : Leverage ICReDD’s reaction path search methods ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
